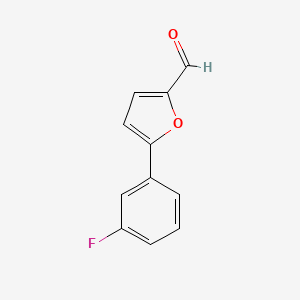

5-(3-Fluorophenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKGDPHEGDGAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405456 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33342-18-6 | |

| Record name | 5-(3-fluorophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound featuring a furan ring substituted with a 3-fluorophenyl group at the 5-position and a carbaldehyde (formyl) group at the 2-position. This molecule holds significant interest in medicinal chemistry and materials science due to the established biological activities of the furan scaffold and the potential for diverse chemical modifications at the aldehyde functional group. The presence of the fluorine atom can also influence the compound's pharmacokinetic and physicochemical properties, making it a valuable building block in drug discovery programs.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇FO₂ | N/A |

| Molecular Weight | 190.17 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Not explicitly reported. Similar compounds like 5-(3-trifluoromethyl-phenyl)-furan-2-carbaldehyde have a melting point of 64-66 °C. | N/A |

| Boiling Point | Not explicitly reported. | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | N/A |

| pKa | Not explicitly reported. | N/A |

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies, most notably through cross-coupling reactions.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds.

Reaction Scheme:

Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

A general procedure adapted from the synthesis of similar aryl-furan compounds is as follows:

-

To a reaction vessel, add 5-bromofuran-2-carbaldehyde (1 equivalent), 3-fluorophenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Meerwein Arylation

This method involves the arylation of an activated alkene, in this case, the furan ring, using a diazonium salt.

Reaction Scheme:

Figure 2: Meerwein arylation for the synthesis of this compound.

Experimental Protocol:

A general procedure is outlined below:

-

Prepare the 3-fluorobenzenediazonium salt by diazotizing 3-fluoroaniline with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at 0-5 °C.

-

In a separate reaction vessel, dissolve furfural in a suitable solvent such as acetone or aqueous acetone.

-

Add a copper(II) salt catalyst, for example, copper(II) chloride.

-

Slowly add the freshly prepared cold solution of the 3-fluorobenzenediazonium salt to the furfural solution while maintaining the temperature between 0 and 10 °C.

-

Stir the reaction mixture at this temperature for a few hours and then allow it to warm to room temperature, continuing to stir for an additional 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum.

-

Purify the residue via column chromatography to yield the desired product.

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aldehydic proton (CHO): A singlet in the region of δ 9.5-10.0 ppm. - Furan protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other. - Fluorophenyl protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling. |

| ¹³C NMR | - Carbonyl carbon (CHO): A signal in the downfield region, typically δ 175-185 ppm. - Aromatic and Furan carbons: Multiple signals in the range of δ 110-165 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| Infrared (IR) | - C=O stretch (aldehyde): A strong absorption band around 1670-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹. - C-F stretch: A strong absorption in the range of 1000-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 190.17). - Fragmentation: Expect loss of the formyl group (CHO, 29 Da) and potentially fragmentation of the furan and fluorophenyl rings. |

Potential Biological Activities and Signaling Pathways

The furan scaffold is a common motif in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde functionality in this compound serves as a versatile handle for the synthesis of various derivatives, such as Schiff bases, chalcones, and other heterocyclic systems, which can be screened for enhanced biological activities.

While specific studies on this compound are limited, its structural similarity to other biologically active furan derivatives suggests potential for investigation in the following areas:

-

Antimicrobial Activity: Furan derivatives have been shown to possess antibacterial and antifungal properties. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

-

Anticancer Activity: Many furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. Potential mechanisms include the inhibition of tubulin polymerization, induction of apoptosis, and interference with key signaling pathways involved in cell proliferation and survival.

Logical Workflow for Biological Screening:

Figure 3: A logical workflow for the synthesis and biological evaluation of this compound and its derivatives.

Conclusion

This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. The synthetic routes to this compound are well-established, primarily relying on robust cross-coupling methodologies. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic profile, and biological activities. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this promising furan derivative.

Spectroscopic and Synthetic Profile of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 5-(3-Fluorophenyl)furan-2-carbaldehyde. Due to the limited availability of experimental data in public literature, this document combines established synthetic protocols for analogous compounds with predicted spectroscopic data to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Compound Profile

IUPAC Name: this compound

CAS Number: 33342-18-6

Molecular Formula: C₁₁H₇FO₂

Molecular Weight: 190.17 g/mol

Chemical Structure:

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra, the following data has been predicted based on established principles of spectroscopy and analysis of structurally related compounds. These values provide a reference for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.65 | s | - | H-6 (Aldehyde) |

| 7.70-7.65 | m | - | H-2', H-6' (Aromatic) |

| 7.50-7.40 | m | - | H-5' (Aromatic) |

| 7.35 | d | 3.6 | H-3 (Furan) |

| 7.20-7.10 | m | - | H-4' (Aromatic) |

| 6.80 | d | 3.6 | H-4 (Furan) |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 177.5 | C-6 (Aldehyde) |

| 163.0 (d, ¹JCF = 245 Hz) | C-3' (Aromatic) |

| 155.0 | C-5 (Furan) |

| 153.5 | C-2 (Furan) |

| 131.0 (d, ³JCF = 8 Hz) | C-1' (Aromatic) |

| 130.5 (d, ³JCF = 8 Hz) | C-5' (Aromatic) |

| 123.0 | C-3 (Furan) |

| 118.0 (d, ²JCF = 21 Hz) | C-4' (Aromatic) |

| 115.0 (d, ²JCF = 22 Hz) | C-6' (Aromatic) |

| 110.0 (d, ⁴JCF = 2 Hz) | C-2' (Aromatic) |

| 109.0 | C-4 (Furan) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120-3000 | Medium | C-H stretch (Aromatic, Furan) |

| 2850, 2750 | Medium | C-H stretch (Aldehyde) |

| 1680-1660 | Strong | C=O stretch (Aldehyde) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic, Furan) |

| 1250-1200 | Strong | C-F stretch (Aromatic) |

| 1100-1000 | Medium | C-O-C stretch (Furan) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 190 | 100 | [M]⁺ |

| 189 | 80 | [M-H]⁺ |

| 161 | 40 | [M-CHO]⁺ |

| 133 | 30 | [M-CHO-CO]⁺ |

| 95 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through common cross-coupling methodologies. Below are detailed protocols for two established methods: Suzuki-Miyaura coupling and Meerwein arylation.

Synthesis via Suzuki-Miyaura Coupling

This method involves the palladium-catalyzed cross-coupling of a boronic acid with a halide.

Workflow Diagram:

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Protocol:

-

To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 mmol), 3-fluorophenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).

-

Add a solvent mixture of toluene (4 mL), ethanol (4 mL), and water (3 mL).

-

Flush the flask with argon and seal it.

-

Heat the reaction mixture at 70-80 °C overnight with stirring.

-

After cooling to room temperature, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Synthesis via Meerwein Arylation

This method involves the copper-catalyzed arylation of furan-2-carbaldehyde with a diazonium salt.

Workflow Diagram:

Caption: Meerwein arylation workflow for synthesis.

Detailed Protocol:

-

Dissolve 3-fluoroaniline (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve furan-2-carbaldehyde (1.5 mmol) and copper(II) chloride (0.1 mmol) in acetone or a similar solvent.

-

Slowly add the cold diazonium salt solution to the furan-2-carbaldehyde solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for several hours until gas evolution ceases.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water, dry over a drying agent, and remove the solvent.

-

Purify the product by recrystallization or column chromatography.

Logical Relationships in Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Caption: Workflow for product purification and characterization.

Conclusion

This technical guide provides essential predicted spectroscopic data and detailed synthetic protocols for this compound. The information presented herein is intended to facilitate the synthesis and characterization of this compound for researchers in various fields of chemical science. The provided workflows and predicted data serve as a foundational reference, though experimental verification is recommended.

An In-depth Technical Guide to 5-(3-Fluorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Fluorophenyl)furan-2-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and an exploration of the biological significance of the broader class of 5-arylfuran-2-carbaldehydes. The information presented is intended to support research and development activities by providing key data and experimental context.

Chemical Identity and Properties

This compound is an organic compound featuring a furan ring substituted with a formyl group and a 3-fluorophenyl group. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 33342-18-6[1] |

| Molecular Formula | C₁₁H₇FO₂[1] |

| Molecular Weight | 190.17 g/mol [1] |

| SMILES | O=Cc1ccc(o1)c2cccc(c2)F |

| InChIKey | KAKGDPHEGDGAEW-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method offers a versatile and efficient route to this class of compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A general and effective method for synthesizing 5-aryl-furan-2-carbaldehydes involves the Suzuki-Miyaura coupling of a halo-furan carbaldehyde with an appropriate arylboronic acid.

Experimental Protocol:

A general procedure for the synthesis of 5-aryl-furan-2-carbaldehydes is as follows:

-

Reaction Setup: To a round-bottomed flask, add a bromo-aldehyde (e.g., 5-bromo-2-furaldehyde) (1 mmol), the corresponding arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.1–1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).[2]

-

Solvent Addition: Add a solvent mixture of water (3 ml), ethanol (4 ml), and toluene (4 ml).[2]

-

Reaction Conditions: Flush the reaction mixture with an inert gas (e.g., argon), seal the flask, and heat at 70°C overnight.[2]

-

Work-up: After cooling to room temperature, add water (50 ml) and extract the product with ethyl acetate (3 x 50 ml).[2]

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.[2] The crude product can be further purified by column chromatography on silica gel.[2]

Table 2: Reagents and Solvents for Suzuki-Miyaura Coupling

| Reagent/Solvent | Role |

| 5-Bromo-2-furaldehyde | Starting Material |

| 3-Fluorophenylboronic Acid | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Potassium Carbonate | Base |

| Water, Ethanol, Toluene | Solvent Mixture |

| Ethyl Acetate | Extraction Solvent |

| Brine | Washing Agent |

| Anhydrous Magnesium Sulfate | Drying Agent |

Spectroscopic Characterization (Analog-Based)

Detailed spectroscopic data for this compound is not widely reported. However, the expected spectral characteristics can be inferred from closely related analogs. The following is a representative interpretation based on general knowledge of the compound class.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton (around 9.6 ppm), aromatic protons on the furan and phenyl rings (in the range of 7.0-8.0 ppm), with characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 177 ppm), as well as signals for the aromatic carbons of the furan and fluorophenyl rings.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1670-1690 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.17 g/mol ).

Biological Significance and Applications

The 5-arylfuran-2-carbaldehyde scaffold is a key pharmacophore in drug discovery due to the diverse biological activities exhibited by its derivatives. These compounds serve as crucial intermediates in the synthesis of potential therapeutic agents.

The furan nucleus is present in numerous bioactive compounds and is known to have a strong affinity for a range of biological receptors. Derivatives of 5-arylfuran-2-carbaldehydes have been investigated for a wide array of pharmacological activities, including:

-

Antimicrobial: The furan moiety is a component of several antibacterial and antifungal agents.

-

Anti-inflammatory: Certain furan derivatives have demonstrated anti-inflammatory properties.

-

Anticancer: The 5-phenylfuran scaffold has been explored for the development of novel anticancer agents. For instance, derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde have shown inhibitory activity on tubulin polymerization, a key target in cancer therapy.

The presence of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and binding affinity. This makes fluorinated analogs particularly attractive for drug development programs.

Visualized Workflows

Synthetic Pathway via Suzuki-Miyaura Coupling

Caption: Synthetic workflow for this compound.

Role in a Drug Discovery Pipeline

Caption: A hypothetical drug discovery pipeline.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in the public domain, established synthetic routes for analogous compounds provide a clear pathway for its preparation. The known biological activities of the 5-arylfuran-2-carbaldehyde class of molecules underscore the potential of this compound as a starting point for the development of new therapeutic agents. Further research into the specific properties and biological profile of this compound is warranted to fully explore its potential.

References

Navigating the Solubility Landscape of 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a cornerstone of its potential application. This technical guide provides an in-depth analysis of the solubility of 5-(3-Fluorophenyl)furan-2-carbaldehyde in various organic solvents, offering a qualitative summary, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Qualitative Solubility Summary

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. This compound possesses a polar carbonyl group and a furan ring, along with a fluorophenyl group which adds to its aromatic and slightly polar character. Based on the principle of "like dissolves like," it is anticipated to exhibit good solubility in a range of common organic solvents.

For a clearer perspective, the following table summarizes the expected qualitative solubility of this compound in various organic solvents, drawing parallels with the known solubility of similar aldehydes and furan-containing molecules.

| Solvent | Polarity Index | Expected Qualitative Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Soluble | The hydroxyl group of methanol can form hydrogen bonds with the carbonyl oxygen of the aldehyde, and its polarity is suitable for dissolving the compound. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol's polarity and ability to act as a hydrogen bond donor facilitate the dissolution of polar organic molecules. Furan-2-carbaldehyde (furfural) is known to be soluble in ethanol.[1] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] Its strong dipole moment can interact effectively with the polar regions of the target molecule. |

| Acetone | 5.1 | Soluble | As a polar aprotic solvent, acetone can effectively solvate the polar carbonyl group. Furfural is also known to be soluble in acetone.[1] |

| Acetonitrile | 5.8 | Moderately Soluble | While polar, acetonitrile is less effective at solvating compounds with hydrogen bonding capabilities compared to protic solvents. However, it is still expected to dissolve the compound to a reasonable extent. |

| Nonpolar/Slightly Polar Solvents | |||

| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds due to its ability to induce dipole moments and its moderate polarity. |

| Ethyl Acetate | 4.4 | Soluble | This moderately polar solvent is a good solvent for many organic compounds, including those with aldehyde functionalities. |

| Diethyl Ether | 2.8 | Soluble | Furan-2-carbaldehyde is soluble in diethyl ether, suggesting that this compound would also be soluble due to the non-polar nature of the ether and the organic character of the furan and phenyl rings.[1] |

| Toluene | 2.4 | Sparingly Soluble to Soluble | The aromatic nature of toluene can interact favorably with the phenyl and furan rings of the solute. However, its low polarity might limit the solvation of the polar aldehyde group. |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar aldehyde group of the molecule, leading to poor solubility. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, rigorous experimental methods are necessary. The following protocols outline standard techniques employed in pharmaceutical and chemical research for this purpose.

Saturated Shake-Flask Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant is then filtered through a fine-porosity filter (e.g., 0.22 µm) or centrifuged.

-

Quantification: A known volume of the clear, saturated solution is carefully withdrawn and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve is first established using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Crystal-Disappearance Method (Thermodynamic)

This method involves the gradual addition of a solvent to a known amount of solute until complete dissolution is observed.

Methodology:

-

Sample Preparation: A precise amount of this compound is weighed into a vial.

-

Solvent Titration: The selected organic solvent is added dropwise to the vial with constant stirring at a controlled temperature.

-

Endpoint Determination: The addition of the solvent is continued until the last solid particle of the compound dissolves. The total volume of the solvent added at this point is recorded.

-

Calculation: The solubility is calculated as the mass of the solute divided by the volume of the solvent required for complete dissolution.

Turbidimetric Method (Kinetic)

This high-throughput method relies on the detection of precipitation to determine solubility.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate.

-

Turbidity Measurement: The turbidity of each well is measured over time using a nephelometer or a plate reader capable of measuring light scattering. The onset of precipitation is indicated by an increase in turbidity.

-

Solubility Determination: The lowest concentration at which no precipitation is observed is considered the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound using the shake-flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination.

References

A Technical Guide to the Discovery and History of Furan-Based Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of core furan-based aldehydes, primarily focusing on furfural and 5-hydroxymethylfurfural (5-HMF). It details the seminal experiments, the elucidation of their structures, and the evolution of their synthesis from laboratory curiosities to industrial platform chemicals. Furthermore, it examines their mechanisms of action in biological systems, offering insights relevant to modern drug discovery and development.

Furfural: The Archetypal Furan Aldehyde

Furfural (furan-2-carbaldehyde) is a pivotal organic compound derived from the dehydration of C5 sugars (pentoses). Its history is a compelling narrative of serendipitous discovery, meticulous chemical investigation, and industrial innovation.

Discovery and Early Characterization

The story of furfural begins in 1821, when German chemist Johann Wolfgang Döbereiner first isolated a small sample as a byproduct of formic acid synthesis, an observation he published in 1832.[1][2] At the time, Döbereiner was preparing formic acid by distilling ants, and it is believed that plant matter present with the ants served as the precursor.[2]

It was the Scottish chemist John Stenhouse who, in 1840, demonstrated that this oily substance could be reliably produced by distilling a wide array of agricultural materials—including bran, corn, and sawdust—with aqueous sulfuric acid.[1][3] He successfully determined its empirical formula to be C₅H₄O₂.[1][3] The name "furfurol" was coined in 1845 by George Fownes, derived from the Latin words furfur (bran) and oleum (oil), reflecting its source.[2] A few years later, in 1848, the French chemist Auguste Cahours correctly identified the compound as an aldehyde.[1]

The Quest for Structure

Determining the chemical structure of furfural proved to be a significant challenge for 19th-century chemists. The molecule's furan ring, a cyclic ether, was prone to cleavage under the harsh reagents used at the time.[1] The German chemist Adolf von Baeyer first speculated on the heterocyclic furan structure in 1870 and confirmed his hypothesis through further work published in 1877.[1] By 1886, the name was commonly shortened to "furfural" (from furfuraldehyde), and its correct chemical structure was being proposed.[1] The final confirmation came in 1901, when Carl Harries elucidated the structure of furan itself, thereby solidifying the proposed structure of furfural.[1]

Commercialization and Industrial Production

Furfural remained a laboratory curiosity until 1922, when the Quaker Oats Company pioneered its mass production from oat hulls, a plentiful byproduct of their cereal manufacturing.[1] This marked a significant milestone in industrial chemistry, establishing one of the earliest bio-based chemical feedstocks.[4] The fundamental process, known as the Quaker Oats process, involved the acid-catalyzed hydrolysis of pentosan polymers in biomass to xylose, followed by the dehydration of xylose to furfural. Modern production methods still rely on this core principle, utilizing various agricultural residues like sugarcane bagasse and corncobs.[1]

5-Hydroxymethylfurfural (5-HMF)

5-Hydroxymethylfurfural (5-HMF) is another critical furan-based aldehyde, derived from the dehydration of C6 sugars (hexoses). Unlike furfural, its path to commercial viability was significantly longer due to challenges in its selective synthesis.

Discovery and Synthesis Challenges

5-HMF was first reported in the scientific literature in 1875 as an intermediate compound formed during the acid-catalyzed conversion of sugars into levulinic acid. It is produced by the triple dehydration of hexoses like fructose and glucose.

While the chemistry is analogous to furfural production, achieving high yields of 5-HMF proved difficult for over a century. The primary challenge was the compound's instability in the aqueous acidic conditions required for its formation; 5-HMF readily rehydrates to form levulinic acid and formic acid, and also tends to polymerize into insoluble humins. This contrasted with furfural, which is less reactive and can be continuously removed from the reaction mixture with steam. It was not until the 21st century, with the development of new catalytic systems, biphasic reactors, and the use of alternative solvents like ionic liquids, that commercial-scale production of 5-HMF became feasible, with the first plants coming online in 2013.

Experimental Protocols

Historical Laboratory Synthesis of Furfural (Stenhouse Method, circa 1840)

This protocol is a reconstruction of the method used by John Stenhouse. His experiments were foundational in demonstrating that furfural could be produced from a wide variety of plant materials.

-

Objective: To produce "furfurol" by the acid-catalyzed dehydration of pentosans in biomass.

-

Apparatus:

-

500 mL round-bottomed flask

-

Distillation apparatus (condenser, receiving flask)

-

Heating source (oil bath or sand bath)

-

-

Reagents:

-

15 g of dry biomass (e.g., wheat bran, sawdust, or bagasse, finely ground)

-

150 mL of dilute sulfuric acid (approx. 10-12% by volume)

-

(Optional) 5 g of a salt such as sodium chloride (NaCl) to enhance selectivity and reaction rate.

-

-

Procedure:

-

Place the ground biomass, dilute sulfuric acid, and optional salt into the 500 mL round-bottomed flask.

-

Shake the flask to ensure the biomass is thoroughly wetted and a homogenous mixture is formed.

-

Assemble the distillation apparatus, connecting the flask to the condenser and collection flask.

-

Apply heat to the flask using an oil bath. Adjust the heat to achieve a rapid rate of distillation.

-

Continue distillation. The distillate will appear as a milky or two-phase solution as the furfural, which is only partially soluble in water, co-distills with steam.

-

The process is continued until the distillate runs clear, indicating that furfural is no longer being produced in significant quantities. This typically required around 40-60 minutes.[3]

-

The collected distillate can be further purified by salting out the furfural and performing a second distillation or solvent extraction.

-

References

A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Substituted furan-2-carbaldehydes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their inherent structural features, including a reactive aldehyde group and an aromatic furan ring amenable to various substitutions, make them valuable synthons for the creation of diverse molecular architectures with a broad spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into substituted furan-2-carbaldehydes, with a focus on their potential as therapeutic agents.

Synthesis of Substituted Furan-2-Carbaldehydes

The synthesis of substituted furan-2-carbaldehydes can be achieved through several methodologies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. Key synthetic strategies include classical condensation reactions, microwave-assisted synthesis, Vilsmeier-Haack formylation, and organometallic cross-coupling reactions.

Meerwein Arylation for 5-Aryl-Furan-2-Carbaldehydes

One common method for introducing an aryl substituent at the 5-position of the furan ring is the Meerwein arylation.[1] This reaction typically involves the diazotization of a substituted aniline followed by a copper-catalyzed reaction with furan-2-carbaldehyde.

Experimental Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carbaldehyde [1]

-

Dissolve 2-bromoaniline (21.5 g, 0.136 mol) in a mixture of concentrated HCl (33.7 mL) and H₂O (22.5 mL).

-

Cool the solution to 0°C and perform diazotization at 0-5°C by adding a solution of sodium nitrite (9.5 g, 0.138 mol) in H₂O (25 mL).

-

Stir the resulting solution for an additional 10 minutes and then filter.

-

To the filtrate, add furan-2-carbaldehyde (15.4 g, 0.16 mol) in H₂O (50 mL) along with a solution of CuCl₂·2H₂O (5 g, 0.04 mol) in H₂O (25 mL) while maintaining the temperature between 10-15°C.

-

Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.

-

Collect the precipitated product by suction filtration, wash with water and a 5% aqueous solution of sodium hydrogen carbonate.

-

Purify the crude product by steam distillation and subsequent crystallization to yield the final product.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic rings, including furans.[2] This reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the furan ring. A modified protocol can be used for the synthesis of isotopically labeled furan-2-carbaldehydes.

Experimental Protocol: Synthesis of Furan-2-carbaldehyde-d [2]

-

Under an inert nitrogen atmosphere, add DMF-d₇ (2.1 g, 28.4 mmol), furan (14.5 g, 213 mmol), and dichloromethane (DCM, 20 mL) to a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath for 10 minutes.

-

Add a solution of oxalyl chloride (3.9 g, 31.2 mmol) in 20 mL DCM dropwise over 10 minutes, during which a white precipitate will form.

-

Stir the reaction mixture in the ice bath and allow it to warm to room temperature overnight.

-

After 12 hours, a clear, slightly reddish solution should be formed. The product can be used directly or purified further by bulb-to-bulb distillation.[2]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data are crucial for the characterization and drug development potential of substituted furan-2-carbaldehydes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data | Ref. |

| Furan-2-carbaldehyde | C₅H₄O₂ | 96.08 | -36.5 | ¹H NMR (CDCl₃): δ 9.64 (s, 1H), 7.68 (m, 1H), 7.25 (m, 1H), 6.59 (m, 1H). ¹³C NMR (CDCl₃): δ 177.9, 152.9, 148.1, 121.1, 112.6. | [3] |

| 5-(2-Bromophenyl)furan-2-carbaldehyde | C₁₁H₇BrO₂ | 251.08 | 80-82 | IR (KBr, cm⁻¹): 1691 (C=O). ¹H NMR (CDCl₃): δ 9.69 (s, 1H), 7.92-7.47 (m, 4H, ArH), 7.69 (d, 1H), 7.37 (d, 1H). | [4] |

| 5-Nitrofuran-2-carbaldehyde | C₅H₃NO₄ | 141.08 | 35-37 | - | [5] |

| 5-Phenylfuran-2-carbaldehyde | C₁₁H₈O₂ | 172.18 | 83-84 | - | |

| Furan-2-carbaldehyde-d | C₅H₃DO₂ | 97.09 | - | ¹H NMR (CDCl₃): δ 7.68 (dt, 1H), 7.25 (dt, 1H), 6.59 (ddd, 1H). ¹³C NMR (CDCl₃): δ 177.9 (t, J=27.3 Hz), 152.9 (d, J=4.5 Hz), 148.1, 121.1, 112.6. | [2] |

Biological Activities and Structure-Activity Relationships

Substituted furan-2-carbaldehydes and their derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nature and position of the substituents on the furan ring play a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Many furan-2-carbaldehyde derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of a nitro group at the 5-position is a well-known strategy to enhance antibacterial efficacy, as seen in commercial drugs like nitrofurantoin.

Thiosemicarbazone derivatives of substituted furan-2-carbaldehydes have also shown potent antimicrobial effects. For instance, 5-nitro-furan-2-carbaldehyde thiosemicarbazone exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL.[5] The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at the 5-position of the furan ring generally enhance antibacterial activity.

Table of Antimicrobial Activity of Substituted Furan-2-carbaldehyde Thiosemicarbazones [5]

| Compound | Substituent at C5 | Test Organism | MIC (μg/mL) |

| 5 | -NO₂ | S. aureus ATCC700699 | 1 |

| 4 | -CF₃ | C. albicans ATCC90028 | 5 |

| 1 | -H | - | - |

| 6 | -Phenyl | - | - |

| 7 | -2-Fluorophenyl | - | - |

| 8 | -4-Methoxyphenyl | - | - |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [6]

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the microbial inoculum uniformly over the surface of a sterile agar plate.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a defined volume of the test compound solution (at a specific concentration) into each well.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anticancer Activity

Derivatives of furan-2-carbaldehyde have emerged as promising anticancer agents. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

For example, certain furan-based compounds have shown significant cytotoxic activity against breast cancer cell lines (MCF-7).[1] Compounds 4 and 7 (from the cited study) exhibited IC₅₀ values of 4.06 and 2.96 μM, respectively, and were found to induce cell cycle arrest at the G₂/M phase and promote apoptosis.[1]

Table of Anticancer Activity of Substituted Furan-2-carbaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | [1] |

| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | [1] |

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | HuTu80 (Duodenal Cancer) | 13.36 | [5] |

| 5-(1-Naphthyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP (Prostate Cancer) | 7.69 | [5] |

| 2-(Furan-2-yl)naphthalen-1-ol derivative 14 | SKBR-3 (Breast Cancer) | 0.73 µg/mL | [7] |

| 2-(Furan-2-yl)naphthalen-1-ol derivative 22 | MDA-MB-231 (Breast Cancer) | 0.85 µg/mL | [7] |

Experimental Protocol: MTT Cell Viability Assay [1]

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Dissolve the resulting formazan crystals by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Signaling Pathways and Molecular Mechanisms

Understanding the molecular mechanisms by which substituted furan-2-carbaldehydes exert their biological effects is crucial for rational drug design and development. These compounds have been shown to modulate several key signaling pathways.

Inhibition of the IL-33/ST2 Signaling Pathway

The IL-33/ST2 signaling pathway plays a critical role in inflammatory and autoimmune diseases. Small molecule inhibitors targeting this pathway are of significant therapeutic interest. Certain 1-(furan-2-ylmethyl)pyrrolidine-based compounds, derived from substituted furan-2-carbaldehydes, have been identified as inhibitors of the ST2/IL-33 interaction. Structure-activity relationship studies have shown that modifications on both the furan and pyrrolidine rings can significantly impact the inhibitory potency.

Caption: IL-33/ST2 signaling pathway and inhibition by furan derivatives.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Furanone derivatives, which share structural similarities with some bacterial signaling molecules, have been identified as potent QS inhibitors. These compounds can interfere with QS receptors, such as LasR in Pseudomonas aeruginosa, thereby attenuating bacterial pathogenicity.

Caption: Quorum sensing inhibition by furanone derivatives.

Experimental Workflow

The development of novel drugs based on the substituted furan-2-carbaldehyde scaffold typically follows a multi-step workflow, from initial synthesis to comprehensive biological evaluation.

Caption: General experimental workflow for drug discovery.

Conclusion

Substituted furan-2-carbaldehydes are a privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic versatility of the furan ring allows for the generation of large libraries of compounds for biological screening. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent antimicrobial and anticancer activities. Furthermore, investigations into their molecular mechanisms of action have revealed their ability to modulate key signaling pathways, such as the IL-33/ST2 pathway and bacterial quorum sensing. The continued exploration of this chemical space, guided by a comprehensive understanding of their synthesis, biological activity, and mechanisms of action, holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor agents 279. Structure-activity relationship and in vivo studies of novel 2-(furan-2-yl)naphthalen-1-ol (FNO) analogs as potent and selective anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Areas for 5-(3-Fluorophenyl)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Fluorophenyl)furan-2-carbaldehyde is a substituted furan derivative with significant potential for exploration in medicinal chemistry and materials science. The furan scaffold is a well-established pharmacophore present in numerous bioactive compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The introduction of a 3-fluorophenyl substituent offers opportunities to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile. This technical guide outlines promising research avenues for this compound, providing a foundation for its investigation as a lead compound in drug discovery and as a building block for novel functional materials.

Introduction

Furan-2-carbaldehyde derivatives are versatile intermediates in organic synthesis, serving as precursors for a variety of heterocyclic compounds.[4][5][6] The inherent reactivity of the aldehyde group allows for diverse chemical transformations, enabling the construction of complex molecular architectures. The phenylfuran moiety, in particular, has been identified as a key structural motif in compounds with interesting pharmacological activities. This document details potential research directions for this compound, focusing on its synthesis, derivatization, and evaluation in several key therapeutic areas.

Synthesis and Chemical Properties

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde | C12H7F3O2 | 240.18 | 64-66 | [7] |

| 5-(4-Fluoro-phenyl)-furan-2-carbaldehyde | C11H7FO2 | 190.17 | Not available | [8] |

| 5-(3-Chlorophenyl)furan-2-carbaldehyde | C11H7ClO2 | 206.63 | Not available | [9] |

| 5-(3-Methoxy-phenyl)-furan-2-carbaldehyde | C12H10O3 | 202.21 | Not available | [10] |

Experimental Protocol: Proposed Synthesis of this compound

A potential synthesis can be adapted from methods used for similar 5-aryl-furan-2-carbaldehydes.[11]

-

Diazotization of 3-Fluoroaniline: Dissolve 3-fluoroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Meerwein Arylation of Furfural: To a solution of furfural in acetone, add copper(II) chloride as a catalyst. Add the freshly prepared diazonium salt solution dropwise to the furfural solution at room temperature. Stir the reaction mixture for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Research Areas in Drug Discovery

The furan scaffold is a versatile platform for the development of new therapeutic agents.[1][3] The following sections outline potential areas of investigation for derivatives of this compound.

Antimicrobial Agents

Rationale: Furan derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[3][12][13] The aldehyde functionality of this compound can be readily converted into various pharmacologically active moieties, such as Schiff bases, hydrazones, and chalcones.[14]

Proposed Research Workflow:

-

Synthesis of Derivatives: Synthesize a library of derivatives by reacting this compound with various amines, hydrazides, and ketones.

-

In Vitro Screening: Evaluate the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

-

Structure-Activity Relationship (SAR) Studies: Analyze the antimicrobial activity data to establish relationships between the chemical structure and biological activity, guiding the design of more potent analogs.

-

Mechanism of Action Studies: Investigate the mechanism of action of the most potent compounds, for example, by examining their effects on microbial cell wall synthesis, protein synthesis, or DNA replication.

Caption: Workflow for the development of antimicrobial agents.

Anticancer Agents

Rationale: Numerous furan-containing compounds have exhibited significant cytotoxic activity against various cancer cell lines.[2][12] The proposed research will focus on synthesizing derivatives and evaluating their potential to inhibit cancer cell proliferation and induce apoptosis.

Proposed Research Workflow:

-

Derivative Synthesis: Create a diverse library of compounds, including thiosemicarbazones and chalcones, which are known to possess anticancer properties.[12]

-

Cytotoxicity Screening: Screen the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) using assays such as the MTT or SRB assay.

-

Apoptosis and Cell Cycle Analysis: Investigate the ability of the most active compounds to induce apoptosis (e.g., using Annexin V/PI staining) and cause cell cycle arrest (e.g., by flow cytometry).

-

Target Identification: Identify the molecular targets of the lead compounds through techniques such as Western blotting for key signaling proteins (e.g., caspases, Bcl-2 family proteins) or kinase inhibition assays.

Caption: Potential signaling pathway targeted by anticancer derivatives.

Anti-inflammatory Agents

Rationale: Furan derivatives have been reported to possess anti-inflammatory properties.[1] Research in this area would involve the synthesis of novel derivatives and their evaluation in models of inflammation.

Proposed Research Workflow:

-

Synthesis of Novel Derivatives: Focus on synthesizing derivatives that incorporate moieties known to be associated with anti-inflammatory activity, such as N-acylhydrazones.

-

In Vitro Anti-inflammatory Assays: Evaluate the ability of the compounds to inhibit the production of pro-inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Enzyme Inhibition Assays: Assess the inhibitory activity of the compounds against key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).

-

In Vivo Models of Inflammation: Test the most promising compounds in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

Materials Science Applications

Beyond pharmaceuticals, furan-based compounds are valuable in materials science.[4][9][15]

Potential Research Areas:

-

Polymer Synthesis: The aldehyde functionality can be utilized in condensation reactions to synthesize novel furan-containing polymers with potentially interesting thermal and mechanical properties.

-

Dyes and Pigments: The extended π-conjugated system of 5-aryl-furans suggests their potential use as scaffolds for the development of new organic dyes and pigments.[15]

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents and functional materials. Its versatile chemical nature allows for the synthesis of a wide array of derivatives. The outlined research areas provide a strategic framework for exploring the full potential of this compound. Further investigation into its synthesis, derivatization, and biological evaluation is highly warranted.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. oled-intermediates.com [oled-intermediates.com]

- 7. 5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. scbt.com [scbt.com]

- 9. 5-(3-Chlorophenyl)furan-2-carbaldehyde [myskinrecipes.com]

- 10. 5-(3-METHOXY-PHENYL)-FURAN-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Applications of furan and its derivative | PPTX [slideshare.net]

Methodological & Application

Application Note: Synthesis and Biological Evaluation of Chalcones Derived from 5-(3-Fluorophenyl)furan-2-carbaldehyde via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif imparts a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a cornerstone method for synthesizing these versatile compounds due to its simplicity and efficiency.[2][3]

The incorporation of a furan ring and fluorine atoms into the chalcone scaffold has been shown to enhance biological activity. The furan moiety is a known pharmacophore, and fluorine's high electronegativity can significantly alter the molecule's physicochemical properties, often leading to improved metabolic stability and binding affinity.[4][5] This application note provides a detailed protocol for the synthesis of novel chalcones using 5-(3-Fluorophenyl)furan-2-carbaldehyde as a key starting material and various acetophenone derivatives. Furthermore, it summarizes the potential biological activities of the resulting compounds, drawing parallels from structurally similar molecules.

Reaction Principle

The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the acetophenone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the final α,β-unsaturated ketone, the chalcone.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Applications of 5-(3-Fluorophenyl)furan-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Fluorophenyl)furan-2-carbaldehyde is a synthetic organic compound belonging to the family of 5-aryl-furan-2-carbaldehydes. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the aldehyde group and the diverse biological activities exhibited by the 5-arylfuran scaffold. The furan ring is a common motif in many biologically active compounds and approved drugs, valued for its ability to engage in various biological interactions. The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

While direct and extensive research on the specific medicinal applications of this compound is limited in publicly available literature, its structural analogs have shown promising activities in several therapeutic areas, including cancer and infectious diseases. This document provides an overview of the potential applications of this compound based on the biological activities of closely related compounds, along with detailed protocols for its synthesis and for evaluating its potential biological efficacy.

Synthesis of this compound

A common and effective method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Meerwein arylation, which involves the reaction of a diazonium salt with an activated alkene, in this case, furfural. Another widely used method is the Suzuki cross-coupling reaction.

Protocol: Synthesis via Meerwein Arylation

This protocol is a general procedure adapted for the synthesis of 5-aryl-furan-2-carbaldehydes and can be applied for the synthesis of this compound.

Materials:

-

3-Fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Furfural

-

Copper(II) chloride (CuCl₂)

-

Appropriate solvents (e.g., water, acetone)

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization of 3-Fluoroaniline:

-

Dissolve 3-fluoroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Meerwein Arylation Reaction:

-

In a separate flask, prepare a solution of furfural in acetone and water.

-

Add copper(II) chloride to the furfural solution and cool it to 0-5 °C.

-

Slowly add the freshly prepared cold diazonium salt solution to the furfural solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Diagram of Synthetic Workflow:

Application Notes and Protocols: 5-(3-Fluorophenyl)furan-2-carbaldehyde as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(3-fluorophenyl)furan-2-carbaldehyde as a key starting material for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds and can be adapted for the specific use of this fluorinated building block.

Introduction

This compound is a valuable bifunctional molecule, incorporating a reactive aldehyde group and a furan ring substituted with a fluorophenyl moiety. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting heterocyclic compounds, potentially enhancing metabolic stability, binding affinity, and bioavailability.[1][2] This makes it an attractive starting point for the development of novel drug candidates with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4]

Synthesis of Heterocyclic Scaffolds

The aldehyde functionality of this compound serves as a versatile handle for the construction of various heterocyclic rings through condensation and cyclization reactions.

Synthesis of Pyrazole Derivatives

Pyrazole moieties are prevalent in many medicinally important compounds.[5][6] The synthesis of pyrazole derivatives from this compound can be achieved through a multi-step process involving an initial Claisen-Schmidt condensation to form a chalcone, followed by cyclization with a hydrazine derivative.

Experimental Workflow for Pyrazole Synthesis

Caption: Synthetic workflow for pyrazole derivatives.

Protocol 1: Synthesis of a 3,5-Disubstituted Pyrazole Derivative

-

Chalcone Synthesis:

-

To a solution of this compound (1 mmol) and an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone, 1 mmol) in ethanol (20 mL), add an aqueous solution of potassium hydroxide (10%, 5 mL).

-

Stir the reaction mixture at room temperature for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the chalcone intermediate.

-

-

Pyrazole Formation:

-

Reflux a mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (15 mL) for 10-12 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the crude product by column chromatography or recrystallization to yield the final pyrazole derivative.

-

Synthesis of Pyridazinone Derivatives

Pyridazinone scaffolds are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[7][8] The synthesis of pyridazinone derivatives can be initiated by reacting this compound with a compound containing an active methylene group, followed by cyclization with hydrazine.

Experimental Workflow for Pyridazinone Synthesis

Caption: Synthetic workflow for pyridazinone derivatives.

Protocol 2: Synthesis of a Substituted Pyridazinone Derivative

-

Knoevenagel Condensation:

-

A mixture of this compound (1 mmol), an active methylene compound (e.g., ethyl acetoacetate, 1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 4-6 hours.

-

The reaction is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure. The residue is then triturated with petroleum ether to obtain the crude condensation product.

-

-

Pyridazinone Ring Formation:

-

The crude product from the previous step is dissolved in a mixture of ethanol and glacial acetic acid (1:1, 20 mL).

-

Hydrazine hydrate (1.5 mmol) is added, and the mixture is refluxed for 8-10 hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

-

The crude pyridazinone is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

-

Biological Activities and Potential Applications

While specific biological data for derivatives of this compound are not extensively available, studies on analogous compounds provide insights into their potential therapeutic applications.

Antimicrobial Activity

Derivatives of 5-arylfuran-2-carbaldehyde have been shown to be precursors to compounds with significant antimicrobial and antifungal activity.[9][10][11] For instance, pyrazole derivatives containing a 5-(4-nitrophenyl)furan moiety have demonstrated notable inhibitory effects against various bacterial and fungal strains.[9]

Table 1: Exemplary Antimicrobial Activity of Analogous Pyrazole Derivatives

| Compound Class | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Staphylococcus aureus | 1.95 - 3.9 | [9] |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Escherichia coli | 3.9 - 7.81 | [9] |

| Pyrazole derivative with 5-(4-nitrophenyl)furan | Candida albicans | 0.97 - 1.95 | [9] |

Note: The data presented are for analogous compounds and should be considered indicative of the potential activity of derivatives of this compound.

Anticancer Activity

Pyridazinone-based compounds have emerged as promising anticancer agents, with some derivatives exhibiting potent inhibitory effects on various cancer cell lines.[7][12][13][14] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway.[7][8]

Table 2: Exemplary Anticancer Activity of Analogous Pyridazinone Derivatives

| Compound Class | Cancer Cell Line | GI50 (µM) | Reference |

| Pyridazinone-diarylurea derivative | Melanoma (UACC-62) | 2.5 | [7] |

| Pyridazinone-diarylurea derivative | NSCLC (A549/ATCC) | 1.66 | [7] |

| Pyridazinone-diarylurea derivative | Colon Cancer (HCT-116) | 3.1 | [7] |

Note: The data presented are for analogous compounds and should be considered indicative of the potential activity of derivatives of this compound.

Potential Signaling Pathway Modulation

Based on the observed anticancer activities of related pyridazinone derivatives, it is plausible that compounds synthesized from this compound could modulate key signaling pathways involved in tumorigenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for angiogenesis.

VEGFR-2 Signaling Pathway

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound represents a highly promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. The established synthetic protocols for related furan derivatives provide a solid foundation for the exploration of its chemical space. The resulting pyrazole and pyridazinone derivatives are anticipated to exhibit interesting biological activities, warranting further investigation for their potential as novel therapeutic agents in antimicrobial and anticancer drug discovery. The presence of the fluorophenyl moiety is a key structural feature that may impart advantageous pharmacological properties.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Organic Compounds with Biological Activity [mdpi.com]

- 5. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 11. synthesis-and-evaluation-of-antimicrobial-activities-of-new-functional-derivatives-of-3-5-4-nitrophenyl-2-furyl-4-pyrazole-carbaldehydes - Ask this paper | Bohrium [bohrium.com]

- 12. ricerca.unich.it [ricerca.unich.it]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Vilsmeier-Haack formylation of 3-(3-fluorophenyl)furan. The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the case of 3-substituted furans, the formylation is anticipated to occur at the C2 or C5 position of the furan ring. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the resulting aldehyde. Additionally, a summary of typical reaction parameters for the formylation of related furan derivatives is presented in a comparative data table.

Introduction

The Vilsmeier-Haack (V-H) reaction is a widely utilized chemical transformation that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic substrate.[1] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, is then attacked by the electron-rich substrate. Subsequent hydrolysis of the intermediate iminium species yields the corresponding aldehyde.[1]

Furan and its derivatives are excellent substrates for the Vilsmeier-Haack reaction due to the electron-rich nature of the furan ring.[4] For unsubstituted furan, formylation occurs almost exclusively at the 2-position, often in near-quantitative yields.[4] However, the regioselectivity of the reaction can be influenced by the presence of substituents on the furan ring. In the case of 3-substituted furans, electrophilic substitution, such as the Vilsmeier-Haack reaction, is generally expected to occur at the C2 or C5 position, as the cationic intermediate is more stabilized at these positions.

This protocol specifically addresses the formylation of 3-(3-fluorophenyl)furan, a substrate of interest in medicinal chemistry and materials science. The presence of the 3-fluorophenyl group may influence the reactivity of the furan ring and the regioselectivity of the formylation.

Key Signaling Pathways and Experimental Workflow

The Vilsmeier-Haack reaction proceeds through a well-established mechanism involving the formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

The experimental workflow for this protocol can be summarized in the following diagram:

Caption: Experimental Workflow for the Vilsmeier-Haack Formylation.

Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory conditions and the specific reactivity of the substrate.

Materials and Reagents:

-

3-(3-Fluorophenyl)furan

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (3.0 equivalents).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous DCM.

-

Add the solution of the substrate to the freshly prepared Vilsmeier reagent at 0°C.

-